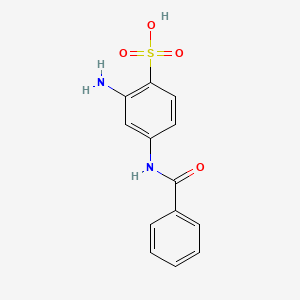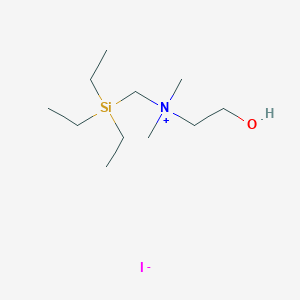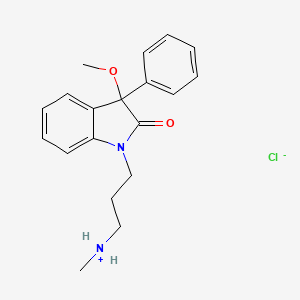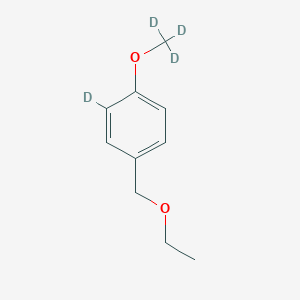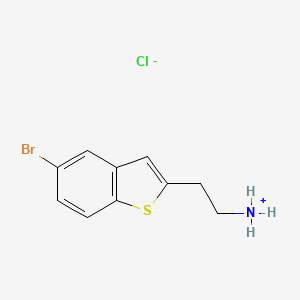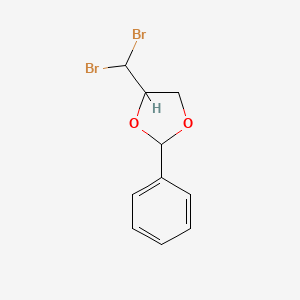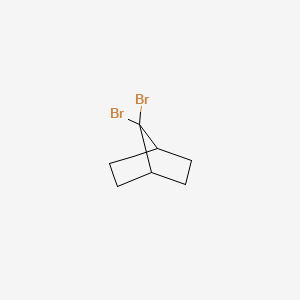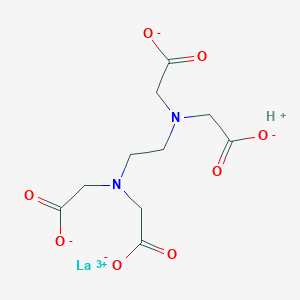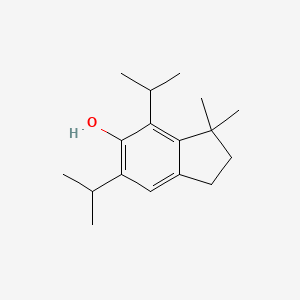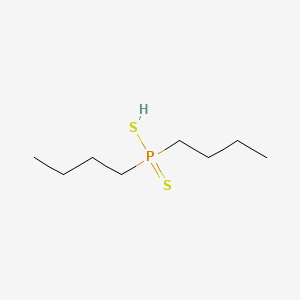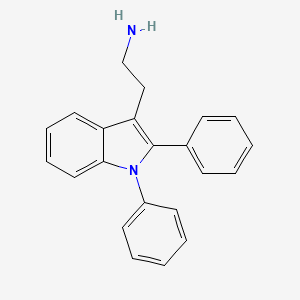
1,2-Diphenyl-1H-indole-3-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diphenyl-1H-indole-3-ethylamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in modulating pro-inflammatory cytokine production, making it a subject of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-phenylhydrazine with acetophenone to form the indole core, followed by alkylation with ethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Diphenyl-1H-indole-3-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole core.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
1,2-Diphenyl-1H-indole-3-ethylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in modulating cytokine production, which is crucial in inflammatory responses.
Medicine: Potential therapeutic agent for treating inflammatory diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Diphenyl-1H-indole-3-ethylamine involves its interaction with specific molecular targets, such as interleukin-1 receptors (IL-1Rs). The compound modulates the binding affinity of interleukin-1 beta (IL-1β) to its receptors, thereby influencing the production of pro-inflammatory cytokines like IL-6 and IL-8. This modulation can either enhance or diminish cytokine production depending on the specific derivatives and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diphenyl-1H-indole-3-ylmethanamine: Similar structure but with a methanamine group instead of ethylamine.
1,2-Diphenyl-1H-indole-3-acetic acid: Contains an acetic acid group at the 3-position.
1,2-Diphenyl-1H-indole-3-carboxaldehyde: Features a carboxaldehyde group at the 3-position.
Uniqueness
1,2-Diphenyl-1H-indole-3-ethylamine is unique due to its specific ethylamine substitution at the 3-position, which imparts distinct biological activities, particularly in modulating cytokine production. This makes it a valuable compound for research in inflammation and immune response .
Propriétés
Numéro CAS |
28856-24-8 |
|---|---|
Formule moléculaire |
C22H20N2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-(1,2-diphenylindol-3-yl)ethanamine |
InChI |
InChI=1S/C22H20N2/c23-16-15-20-19-13-7-8-14-21(19)24(18-11-5-2-6-12-18)22(20)17-9-3-1-4-10-17/h1-14H,15-16,23H2 |
Clé InChI |
RUAJRKRPPGDWBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C4=CC=CC=C4)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


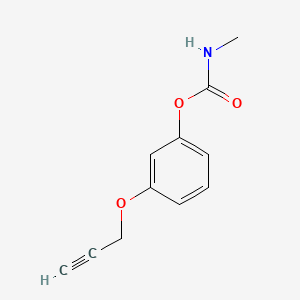
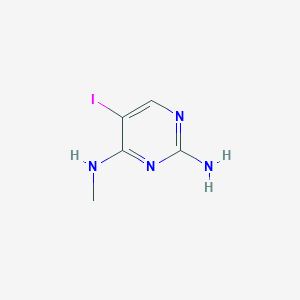
![2-[(2,5-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13749087.png)
![1-[4-(Methoxymethyl)cyclohexyl]-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B13749110.png)
